Methyl2-(3-chlorophenyl)-2-(methylamino)acetatehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid.
Temperature: Moderate temperatures around 50-70°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: 3-chlorobenzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride
- Methyl 2-(3-fluorophenyl)-2-(methylamino)acetate hydrochloride
- Methyl 2-(3-methylphenyl)-2-(methylamino)acetate hydrochloride
Uniqueness
Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and methyl-substituted analogs.
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7;/h3-6,9,12H,1-2H3;1H |
InChI Key |
SHJYKVDAOMOEPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Cl)C(=O)OC.Cl |
Origin of Product |
United States |
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